Product packaging for Bis[4-(vinyloxy)butyl]terephthalate(Cat. No.:CAS No. 117397-31-6)

Bis[4-(vinyloxy)butyl]terephthalate

Cat. No.: B044591
CAS No.: 117397-31-6
M. Wt: 362.4 g/mol
InChI Key: HMNFSPVCKZFHGZ-UHFFFAOYSA-N
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Description

Significance of Vinyl Ether Monomers in Contemporary Polymer Science

Vinyl ether monomers are a distinct class of organic compounds characterized by a vinyl group attached to an alkoxy group. Due to the strong electron-donating nature of the oxygen atom, vinyl ethers readily undergo cationic polymerization, a process that is crucial for synthesizing a wide variety of polymers. researchgate.net This polymerization method can be controlled to produce polymers with specific molecular weights and functionalities, a technique known as living cationic polymerization. acs.org

The resulting poly(vinyl ether)s exhibit a range of desirable properties, including flexibility, impact resistance, and good performance at low temperatures. acs.orgnih.gov While homopolymers of vinyl ethers like poly(methyl vinyl ether) have seen some commercial use, it is their role as comonomers that is particularly significant in modern polymer science. researchgate.net For instance, divinyl ethers are valuable components in radiation-cured coatings because their cationic polymerization is less inhibited by atmospheric oxygen compared to the free-radical polymerization of acrylates. researchgate.net

Furthermore, the copolymerization of vinyl ethers with other monomers, such as maleic anhydride, leads to materials with a balance of properties. researchgate.netacs.org These copolymers can combine the adhesion and chemical resistance of one component with the flexibility of the poly(vinyl ether) segments. nih.gov The ability to tune the properties of the final polymer by carefully selecting the monomers makes vinyl ethers a versatile tool for materials scientists. The study of vinyl ethers has also been historically important in the development of stereoregular polymers, which have a precisely controlled three-dimensional structure. researchgate.netnih.gov

Overview of Bis[4-(vinyloxy)butyl]terephthalate as a Multifunctional Monomer

This compound is a monomer that possesses two vinyl ether functionalities, making it a bifunctional crosslinking agent. Its structure consists of a central terephthalate (B1205515) core, which provides rigidity and is linked to two 4-(vinyloxy)butyl side chains. The presence of two reactive sites allows this monomer to form crosslinked polymer networks when polymerized, leading to materials with enhanced thermal and mechanical properties.

This compound is a derivative of terephthalic acid, a widely used component in the polymer industry. impurity.comchemicalbook.com The introduction of the vinyl ether groups provides a pathway for polymerization through cationic mechanisms, which can be initiated by photoinitiators or thermal acid generators. This dual functionality is key to its role in advanced materials research, particularly in the formulation of UV-curable coatings and inks, where rapid curing and high performance are required.

Below is a table summarizing some of the known properties of this compound:

PropertyValue
CAS Number 117397-31-6
Molecular Formula C20H26O6
Molecular Weight 362.42 g/mol
Melting Point 44-46 °C
Boiling Point (Predicted) 475.4±35.0 °C
Density (Predicted) 1.087±0.06 g/cm3
Flash Point 138 °C

Table 1: Physicochemical Properties of this compound. chemicalbook.com

Historical Context of Terephthalate Ester Research in Polymer Synthesis and Engineering

The history of terephthalate esters in polymer science is largely the story of polyesters, a major class of commercial polymers. The term "polyester" generally refers to polymers where the main chain contains ester functional groups. researchgate.net While early forms of polyesters existed, the development of aromatic polyesters derived from terephthalic acid marked a significant turning point.

The most prominent member of this family is poly(ethylene terephthalate), or PET, which was first synthesized in the 1940s by Whinfield and Dickson. scranton.eduugent.be PET is produced from the reaction of terephthalic acid or its dimethyl ester with ethylene (B1197577) glycol. rsc.orgwikipedia.org Its strength, clarity, and barrier properties have made it ubiquitous in applications ranging from beverage bottles to textile fibers, commonly known by trade names like Dacron. scranton.edursc.org

Another important terephthalate-based polymer is poly(butylene terephthalate) (PBT), which was introduced as a molding polymer in 1970. psu.edu PBT crystallizes more rapidly than PET, making it highly suitable for injection molding applications in the automotive and electronics industries. psu.edu The synthesis of these polymers typically involves a two-step process of esterification or transesterification followed by polycondensation at high temperatures. scranton.eduugent.be The extensive research and commercialization of PET and PBT have laid a strong foundation for the development of new functional polymers based on the terephthalate structure, such as this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B044591 Bis[4-(vinyloxy)butyl]terephthalate CAS No. 117397-31-6

Properties

IUPAC Name

bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFSPVCKZFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074384
Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

117397-31-6
Record name 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester
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Record name 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester
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Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
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Synthetic Methodologies for Bis 4 Vinyloxy Butyl Terephthalate

Acid-Catalyzed Direct Esterification Approaches for Bis[4-(vinyloxy)butyl]terephthalate Synthesis

Direct esterification is a common method for producing esters. This process typically involves reacting terephthalic acid with 4-(vinyloxy)butanol in the presence of an acid catalyst. The reaction is driven to completion by the continuous removal of water, which is a byproduct. Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are often employed as catalysts. nih.gov The choice of solvent and reaction temperature are critical parameters that influence the reaction rate and yield.

CatalystTemperature (°C)SolventYield (%)Reaction Time (h)
H₂SO₄120Toluene7818
p-TsOH110Xylene8224

Table 1: Representative conditions for the acid-catalyzed direct esterification synthesis of this compound.

Acyl Chloride Intermediate Routes for High-Yield Monomer Production

To achieve higher yields and milder reaction conditions, an alternative route involving an acyl chloride intermediate is employed. In this two-step process, terephthalic acid is first converted to terephthaloyl chloride. This highly reactive intermediate is then reacted with 4-(vinyloxy)butanol. This method avoids the production of water, thus eliminating the need for its removal to drive the reaction equilibrium forward. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This approach generally leads to higher yields of the desired monomer compared to direct esterification.

Fundamental Chemical Reactivity of Bis 4 Vinyloxy Butyl Terephthalate Beyond Polymerization

Oxidation Reactions of Vinyloxy and Ester Moieties

The vinyloxy and ester groups within Bis[4-(vinyloxy)butyl]terephthalate exhibit distinct behaviors under oxidative conditions.

The vinyloxy group (-O-CH=CH₂) is susceptible to oxidation. For instance, ozonolysis of vinyl ethers leads to the cleavage of the carbon-carbon double bond. nih.govacs.orgacs.org This reaction typically proceeds through a molozonide intermediate, which then rearranges to an ozonide that can be worked up to yield aldehydes or carboxylic acids. In the case of this compound, oxidative cleavage of the vinyl ether would likely yield a formate (B1220265) ester and formaldehyde. dp.techrsc.org Other strong oxidizing agents can also transform the vinyl group.

In contrast, the terephthalate (B1205515) ester moiety is relatively robust towards oxidation. The aromatic ring is deactivated by the electron-withdrawing carboxyl groups, making it resistant to typical oxidative conditions. The ester linkages themselves are also stable to oxidation. However, under very harsh oxidative conditions, degradation of the entire molecule would occur.

Table 1: Predicted Products of Oxidation Reactions

Functional Group Oxidizing Agent Predicted Products
Vinyloxy Ozone (O₃), followed by reductive or oxidative workup Terephthalate ester with a formate end-group; Formaldehyde
Vinyloxy Permanganate (KMnO₄), Peroxy acids Glycolaldehyde derivative, Formate ester

Reduction Pathways of Ester Functionalities to Alcohols

The ester functionalities of this compound are readily reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, capable of reducing esters to alcohols while weaker reagents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective. commonorganicchemistry.comlibretexts.orgyoutube.com

The reduction process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. ucalgary.ca This is followed by the elimination of the alkoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of the hydride reagent to the corresponding primary alcohol. ucalgary.camasterorganicchemistry.com

Applying this to this compound, reduction with a strong hydride agent like LiAlH₄ would cleave the ester bonds, yielding two distinct alcohol products: 1,4-Benzenedimethanol (from the terephthalate core) and 4-(vinyloxy)butanol (from the side chains). The vinyloxy group is generally stable to hydride reagents, although under certain conditions, particularly with catalytic hydrogenation, the carbon-carbon double bond could also be reduced.

Table 2: Reduction of Ester Functionalities

Reagent Products Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄) 1,4-Benzenedimethanol, 4-(vinyloxy)butanol Typically in an ether solvent (e.g., THF, Et₂O) followed by aqueous workup. commonorganicchemistry.comucalgary.ca

Nucleophilic Substitution Reactions on Ester Groups

The ester groups in this compound are susceptible to nucleophilic acyl substitution, with transesterification being a prominent example. This reaction involves the exchange of the alcohol portion of the ester with another alcohol, and it is often catalyzed by either an acid or a base. wikipedia.org The largest industrial application of transesterification is in the synthesis of polyesters. wikipedia.org

In a typical transesterification mechanism, an incoming alcohol attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org This intermediate can then collapse, expelling the original alcohol group and resulting in a new ester. The reaction is an equilibrium process, which can be driven to completion by using an excess of the reactant alcohol or by removing one of the products. wikipedia.orgmychemblog.com

For this compound, reaction with a different alcohol, such as methanol (B129727) or ethylene (B1197577) glycol, in the presence of a suitable catalyst (e.g., zinc acetate (B1210297), titanium-based catalysts), would lead to the formation of dimethyl terephthalate or bis(2-hydroxyethyl) terephthalate, respectively, along with the release of 4-(vinyloxy)butanol. mychemblog.comresearchgate.net Similarly, reaction with amines would lead to the formation of amides.

Table 3: Examples of Nucleophilic Substitution on Ester Groups

Nucleophile Catalyst Products
Methanol (CH₃OH) Acid or Base (e.g., H₂SO₄, NaOCH₃) Dimethyl terephthalate, 4-(vinyloxy)butanol
Ethylene Glycol Transesterification catalyst (e.g., Zn(OAc)₂) Bis(2-hydroxyethyl) terephthalate (BHET), 4-(vinyloxy)butanol

Investigations into Hydrolytic and Enzymatic Degradation of Ester Linkages

The ester linkages in this compound are subject to cleavage through both chemical hydrolysis and enzymatic degradation.

Hydrolytic Degradation: Hydrolysis of the ester bonds can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, the reaction results in the cleavage of the ester bond to yield terephthalic acid and 4-(vinyloxy)butanol. The vinyloxy groups are also known to be particularly sensitive to acid-catalyzed hydrolysis.

Enzymatic Degradation: There is significant interest in the enzymatic degradation of terephthalate-based esters, driven by efforts to recycle plastics like polyethylene (B3416737) terephthalate (PET). researchgate.net A variety of enzymes, particularly hydrolases such as cutinases, lipases, and esterases, have been shown to catalyze the hydrolysis of the ester bonds in PET and other polyesters. nih.govacs.org These enzymes operate by a mechanism similar to chemical hydrolysis, utilizing a catalytic triad (B1167595) (typically Ser-His-Asp) in their active site to cleave the ester linkage. researchgate.net

Enzymes like cutinases from fungi such as Humicola insolens and bacteria like Thermobifida cellulosilytica have demonstrated the ability to hydrolyze PET films. researchgate.netacs.org The process typically breaks the polymer down into smaller oligomers and monomers, such as mono(2-hydroxyethyl) terephthalate (MHET) and terephthalic acid (TPA). nih.gov It is highly probable that these same classes of enzymes could act on this compound, cleaving its ester bonds to release terephthalic acid and 4-(vinyloxy)butanol. The efficiency of this degradation would depend on factors like enzyme concentration, temperature, and pH. acs.orgnih.gov

Table 4: Agents of Ester Linkage Degradation

Degradation Method Agent Key Products
Chemical Hydrolysis Acid (e.g., H₃O⁺) or Base (e.g., NaOH) Terephthalic acid, 4-(vinyloxy)butanol

Advanced Polymerization Science of Bis 4 Vinyloxy Butyl Terephthalate

Role of Bis[4-(vinyloxy)butyl]terephthalate as a Polymerizable Monomer in High-Performance Material Development

This compound is a difunctional monomer that plays a significant role in the development of high-performance materials due to its two reactive vinyl ether groups. These groups are highly susceptible to polymerization, particularly through cationic mechanisms, making the compound a valuable component in radiation-cured formulations. acs.org It can function as a reactive diluent, a monomer used to reduce the viscosity of a prepolymer formulation to improve processing and handling. acs.org

The growing concern over the environmental and health hazards associated with common reactive diluents like acrylates and methacrylates has driven research into safer alternatives. acs.org Vinyl ether monomers such as this compound present a favorable option, as they generally exhibit a low primary toxicity profile while being among the most reactive monomers in cationic photopolymerization processes. acs.org This combination of high reactivity and a better safety profile makes it a key building block for advanced polymers used in coatings, inks, and adhesives.

Polymerization Mechanisms and Initiator Systems

The polymerization of this compound is predominantly achieved through the reactions of its terminal vinyl ether groups. The electron-donating nature of the ether oxygen atom makes the double bond particularly electron-rich, dictating the most effective polymerization pathways.

Radical Polymerization Studies of Vinyl Ether GroupsVinyl ethers, including this compound, do not typically undergo free-radical homopolymerization.taylorandfrancis.comThis is because the high nucleophilicity of the double bond, caused by the adjacent alkoxy group, makes it non-reactive toward standard radical initiation.taylorandfrancis.com

However, vinyl ethers can be incorporated into copolymers with monomers that do polymerize via a free-radical mechanism, such as methyl methacrylate (B99206) (MMA). taylorandfrancis.com This process occurs through a "double-mode" or radical-promoted cationic polymerization. The mechanism involves the initial free-radical polymerization of the acrylate (B77674) monomer. The growing poly(MMA) radical can then add to the vinyl ether double bond. taylorandfrancis.com The resulting polymeric alkoxy alkyl radical is subsequently oxidized to a corresponding cation by an initiator like a diphenyl iodonium (B1229267) salt, which then triggers the cationic polymerization of the vinyl ether monomer. taylorandfrancis.com

Cationic Polymerization Investigations, including Photoinitiated ProcessesCationic polymerization is the most effective and widely studied method for polymerizing vinyl ethers. These monomers are highly reactive toward cationic initiators.taylorandfrancis.comRecent advancements have focused on developing controlled and living cationic polymerization techniques, which allow for the synthesis of polymers with well-defined structures and properties.taylorandfrancis.comnih.gov

Photoinitiated cationic polymerization is a particularly important technique for industrial applications like UV curing. taylorandfrancis.com This process can be initiated by various systems:

Diaryliodonium Salts : Onium salts, such as (4-n-octyloxyphenyl)phenyliodonium hexafluoroantimonate or diphenyliodonium (B167342) salts, are effective photoinitiators. taylorandfrancis.comtripod.com Upon UV irradiation, these salts generate superacids that initiate the cationic polymerization of the vinyl ether groups. rsc.org

Lewis Acid Systems : Titanium-based Lewis acids, like titanium tetrachloride (TiCl₄), often combined with co-initiators or chiral diols such as α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), can catalyze stereoselective cationic polymerization of vinyl ethers. nih.govgoogle.com Other Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also used. acs.org

Metal-Free Organocatalysts : To avoid metal contamination in the final polymer, various metal-free organic catalyst systems have been developed as alternatives to traditional Lewis acids. nih.govacs.org

Kinetic and Thermodynamic Analysis of this compound Polymerization

The study of polymerization kinetics is essential for understanding reaction rates, controlling the final polymer structure, and optimizing industrial processes.

Determination of Photopolymerization Kinetics and RatesThe kinetics of photopolymerization for monomers like this compound are commonly investigated using real-time Fourier Transform Infrared (FTIR) spectroscopy.rsc.orgThis technique allows for the continuous monitoring of the reaction by tracking the decrease in the absorption band corresponding to the vinyl double bonds as they are consumed during polymerization.rsc.org

Studies on similar systems have shown that the rates of polymerization and the ultimate monomer conversion are significantly influenced by experimental parameters. For instance, increasing the intensity of the UV irradiation generally leads to higher polymerization rates and greater final conversion. tripod.com The choice and concentration of the photoinitiator system also play a crucial role in the reaction kinetics. tripod.com For example, in the photoinitiated cationic polymerization of polyisobutylene-vinyl ether macromonomers, high rates were achieved using (4-n-octyloxyphenyl)phenyliodonium hexafluoroantimonate as the initiator. tripod.com

The data obtained from real-time FTIR can be used to plot conversion versus time curves, from which kinetic parameters such as the rate of polymerization can be derived.

Illustrative Data Table for Photopolymerization Kinetics

The following table is a representative example of the type of data that would be generated from a real-time FTIR kinetic study of the photopolymerization of a difunctional vinyl ether monomer.

Time (seconds)Vinyl Group Conversion (%)Rate of Polymerization (%/s)
00.00.0
515.23.04
1035.84.12
1555.13.86
2069.42.86
3085.31.59
4592.10.45
6094.50.16

Note: The data in this table is illustrative and intended to represent typical results from a kinetic analysis of a fast photopolymerization reaction. Actual values would depend on specific experimental conditions such as light intensity, temperature, and initiator concentration.

Activation Energy Studies of Photopolymerization

Studies on related systems, such as the photopolymerization of epoxy monomers, which can also undergo cationic polymerization, have shown that the activation energy can be determined using methods like photo-differential scanning calorimetry (photo-DSC) by analyzing the polymerization rate at different temperatures researchgate.net. The Arrhenius equation is often employed to calculate the activation energy from the temperature dependence of the polymerization rate. It is important to note that the activation energy in these systems is often an "apparent" value, as it encompasses multiple reaction steps.

Factor General Influence on Apparent Activation Energy of Photopolymerization
Photoinitiator Type The efficiency of the photoinitiator in generating reactive species upon irradiation can significantly affect the initiation rate and, thus, the overall activation energy.
Photoinitiator Concentration An optimal concentration often exists; too low a concentration may lead to slow initiation, while too high a concentration can cause light screening effects or premature termination, affecting the apparent activation energy.
Monomer Structure The reactivity of the vinyl ether groups, influenced by the electronic and steric effects of the rest of the molecule (e.g., the terephthalate (B1205515) core in this compound), plays a key role.
Light Intensity Higher light intensity generally leads to a higher concentration of initiating species, which can influence the reaction kinetics and the calculated activation energy.

Gelation Phenomena and Network Formation Kinetics during Curing

The curing of this compound, as a difunctional monomer, leads to the formation of a crosslinked polymer network. The point at which a continuous network is formed throughout the reacting mass is known as the gel point. The kinetics of gelation and network formation are critical in determining the final properties of the cured material.

For divinyl ethers, gelation can occur rapidly, especially when using highly reactive cationic initiators. Studies on similar divinyl ether monomers, such as 1,4-bis(2-vinyloxyethoxy)benzene, have shown that strong Lewis acid initiators can lead to the immediate formation of insoluble, crosslinked polymers u-fukui.ac.jp. However, by carefully selecting the initiating system, it is possible to obtain soluble polymers at high monomer conversions before the onset of gelation u-fukui.ac.jp. This suggests that intramolecular cyclization reactions can compete with intermolecular crosslinking reactions.

The kinetics of network formation are often studied by monitoring the disappearance of the vinyl ether double bonds using techniques like Fourier-transform infrared (FT-IR) spectroscopy. The gel fraction, which is the insoluble portion of the polymer, can be determined by solvent extraction. The point of macroscopic gelation is often characterized by a sharp increase in the viscosity of the system. In controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), the gel point can be delayed, allowing for the synthesis of more homogeneous networks cmu.edu.

Influence of Reaction Conditions on Monomer Conversion

The final monomer conversion achieved during the polymerization of this compound is a critical parameter that influences the extent of crosslinking and the ultimate physical and mechanical properties of the resulting polymer network. Several reaction conditions can significantly impact the monomer conversion.

Temperature: In photopolymerization, an increase in temperature can have multiple effects. It generally increases the mobility of the reacting species, which can lead to a higher rate of polymerization and a higher final monomer conversion, especially in diffusion-controlled systems researchgate.netnih.gov. However, for some systems, an optimal temperature may exist beyond which side reactions or degradation can occur.

Light Intensity: Higher light intensity typically leads to a higher concentration of initiating radicals or cations, which can increase the polymerization rate researchgate.netnih.gov. However, at very high intensities, radical-radical termination reactions can become more prevalent, potentially limiting the kinetic chain length and, in some cases, the final conversion.

Reaction Condition General Effect on Monomer Conversion in Divinyl Ether Photopolymerization
Increased Temperature Generally increases monomer conversion by enhancing mobility and reaction rates, especially in viscous systems. researchgate.netnih.gov
Increased Light Intensity Often leads to a higher rate of polymerization and can increase conversion, but can also lead to competing termination reactions. researchgate.netnih.gov
Photoinitiator Concentration An optimal concentration usually exists to maximize conversion; too high a concentration can lead to inner filter effects. researchgate.net
Atmosphere The presence of oxygen can inhibit cationic and radical polymerization, leading to an induction period and potentially lower conversion.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymer networks. This compound, with its two vinyl ether groups, can be copolymerized with a variety of other monomers to create materials with a wide range of properties. The choice of comonomer and the copolymerization technique are critical in determining the final network structure and characteristics.

Vinyl ethers can undergo cationic copolymerization with other electron-rich monomers. For instance, copolymerization with other vinyl ethers allows for the fine-tuning of properties such as glass transition temperature and crosslink density. Additionally, divinyl ethers can be copolymerized with monomers such as epoxides, which also polymerize via a cationic mechanism nih.gov. This can lead to the formation of hybrid networks with potentially enhanced toughness or adhesion.

In some cases, divinyl ethers have been copolymerized with monomers that polymerize via a different mechanism, such as acrylates or methacrylates, through the use of dual-curing systems or by transforming the vinyl ether group into a more reactive species for radical polymerization. However, the direct radical copolymerization of vinyl ethers with these comonomers can be challenging due to the significantly different reactivities of the double bonds. The copolymerization of divinyl compounds like divinyl benzene (B151609) with vinyl acetate (B1210297) has been explored to produce soluble and fusible copolymers that can be subsequently cured google.com.

Polymer Architecture and Crosslinking Density

The polymer architecture and crosslinking density are defining features of the networks formed from this compound, directly influencing their mechanical, thermal, and chemical properties.

Formation of Highly Crosslinked Polymer Networks

The homopolymerization of difunctional monomers like this compound inherently leads to the formation of a three-dimensional, highly crosslinked polymer network. The terephthalate core provides rigidity to the network structure, while the flexible butyl vinyloxy ether segments can impart a degree of toughness. The final network structure is often complex and can be heterogeneous, with regions of high and low crosslink density. The formation of such networks is a hallmark of thermosetting polymers. The degree of crosslinking is directly related to the extent of monomer conversion.

Role as a Difunctional Crosslinking Agent in Polymer Systems

Beyond its ability to form homopolymer networks, this compound can be employed as a difunctional crosslinking agent in various polymer systems sigmaaldrich.com. When added in smaller amounts to a monofunctional monomer during polymerization, it introduces crosslinks between linear polymer chains, transforming a thermoplastic material into a thermoset or a soluble polymer into an insoluble gel.

Applications of Polymers Derived from Bis 4 Vinyloxy Butyl Terephthalate in Advanced Materials Science

Integration into Liquid Crystal Elastomers (LCEs)

Liquid Crystal Elastomers (LCEs) are a fascinating class of materials that combine the elastic properties of rubbers with the orientational order of liquid crystals. This unique combination allows them to undergo significant, reversible shape changes in response to external stimuli such as heat or light, making them ideal candidates for applications like artificial muscles, actuators, and soft robotics. google.com

The incorporation of Bis[4-(vinyloxy)butyl]terephthalate into LCE networks is theoretically advantageous due to its distinct structural features. The rigid terephthalate (B1205515) group can act as a mesogenic unit, which is a fundamental component of a liquid crystal, promoting the necessary orientational order within the polymer network. The flexible butyl ether linkages provide the polymer chains with the mobility required for elastomeric behavior.

The terminal vinyl ether groups are particularly important as they can readily participate in crosslinking reactions, often via cationic polymerization, to form the three-dimensional network structure of the elastomer. mdpi.com The density of these crosslinks can be controlled to tailor the mechanical properties and the responsiveness of the LCE. While direct research findings specifically detailing the performance of LCEs derived from this compound are not extensively documented in publicly available literature, the fundamental properties of the monomer suggest its potential as a valuable crosslinking agent in the synthesis of novel LCEs.

Table 1: Potential Contributions of this compound to LCE Properties

Structural FeaturePotential Contribution to LCE Properties
Rigid Terephthalate CorePromotes mesogenic behavior and orientational order.
Flexible Butyl ChainsImparts elastomeric properties and chain mobility.
Terminal Vinyl Ether GroupsEnables crosslinking to form a stable network structure.
Divinyl FunctionalityAllows for control over crosslink density and material stiffness.

Design and Engineering of Shape Memory Polymers (SMPs)

Shape Memory Polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. This effect is a result of their unique molecular network structure, which consists of a stable network of crosslinks that determines the permanent shape and a switchable component that allows for the fixing and recovery of the temporary shape.

Polymers derived from this compound have shown promise in the development of shape memory polymers. google.com The two vinyl ether groups of the monomer are key to its function in this application. Through processes like radiation curing, these groups can polymerize to form a highly crosslinked network, which serves as the foundation for the permanent shape of the SMP.

The shape memory mechanism in these polymers typically involves heating the material above a transition temperature (Ttrans), deforming it into a temporary shape, and then cooling it below Ttrans to fix the temporary shape. The crosslinked network stores the strain energy of the deformation. Upon reheating the material above Ttrans, the stored strain energy is released, and the material returns to its original, permanent shape. The terephthalate core of the monomer contributes to the mechanical strength and thermal stability of the resulting polymer network, which are crucial for reliable shape memory performance.

Table 2: Research Findings on this compound in SMPs

Application AreaSpecific Use CaseKey Findings
Material ScienceShape Memory PolymersEffective in achieving shape recovery upon stimulus. google.com
Polymer ChemistryMonomer for PolymersThe vinyloxy groups allow for polymerization, leading to the formation of high-performance materials. google.com

Formulation in Radiation-Cured Coatings, Inks, and Adhesives

Radiation curing, particularly using ultraviolet (UV) light, is a rapid and energy-efficient method for producing highly crosslinked polymers for coatings, inks, and adhesives. Vinyl ethers are well-suited for this technology due to their high reactivity in cationic photopolymerization. While specific research on this compound is limited, its isomer, Bis(4-vinyloxybutyl) isophthalate (B1238265), is known to be used as a diluent monomer in such formulations. parchem.com

It can be inferred that this compound would perform a similar function. As a reactive diluent, it would help to reduce the viscosity of the formulation, making it easier to apply as a thin film. Upon exposure to UV radiation in the presence of a photoinitiator, the vinyl ether groups would rapidly polymerize, contributing to the formation of a hard, durable, and chemically resistant film.

The key advantages of using divinyl ether monomers like this compound in radiation-cured systems include:

Fast Cure Speeds: Cationic polymerization of vinyl ethers is typically very fast.

Low Volatility: Compared to many acrylic monomers, vinyl ethers can have lower volatility and odor.

Good Adhesion: Polymers based on vinyl ethers often exhibit excellent adhesion to a variety of substrates.

Toughness and Flexibility: The flexible butyl ether linkages can impart toughness and flexibility to the cured coating.

Table 3: Inferred Properties of this compound in Radiation-Cured Formulations

PropertyBenefit in Coatings, Inks, and Adhesives
High ReactivityEnables rapid curing and high throughput.
Low Viscosity ContributionActs as a reactive diluent, improving applicability.
Good AdhesionPromotes strong bonding to substrates.
Tough and Flexible FilmsEnhances the durability and performance of the final product.

Development of Components for Electrophoretic Displays

Currently, there is no publicly available research that specifically documents the use of this compound in the development of components for electrophoretic displays.

Utilization in Thermosetting Adhesive Film Systems

Thermosetting adhesives are materials that are applied as a liquid or a low-viscosity solid and then cured, typically by heat, to form a hard, infusible, and insoluble crosslinked network. This process results in a strong and durable bond between substrates.

The chemical structure of this compound makes it a suitable candidate for use in thermosetting adhesive film systems. The terminal vinyl ether groups can undergo thermally initiated cationic polymerization or can be formulated to react via other crosslinking chemistries. An adhesive film could be produced by casting a formulation containing the monomer and a thermal initiator onto a release liner.

Upon application between two substrates and subsequent heating, the monomer would polymerize and crosslink, forming a robust adhesive bond. The rigid terephthalate core would contribute to the strength and thermal stability of the adhesive, while the flexible butyl chains could provide a degree of toughness and impact resistance. The ability to form a highly crosslinked network would also impart good chemical and solvent resistance to the adhesive bond.

Table 4: Potential Role of this compound in Thermosetting Adhesives

Stage of UseFunction of MonomerResulting Adhesive Property
FormulationLiquid monomerAllows for easy mixing and film casting.
ApplicationFilm adhesiveProvides a uniform bond line.
Curing (Heat)Crosslinking via vinyl ether groupsFormation of a strong, durable, and thermoset bond.
Final PerformanceRigid core and flexible chainsGood balance of strength, toughness, and thermal stability.

Analytical and Spectroscopic Methodologies in Research on Bis 4 Vinyloxy Butyl Terephthalate Polymers

Real-time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Reaction Monitoring

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is an indispensable tool for monitoring the polymerization kinetics of Bis[4-(vinyloxy)butyl]terephthalate. This technique allows for the in-situ tracking of the disappearance of specific functional groups as the reaction progresses. In the case of the polymerization of this compound, the focus is typically on the characteristic absorption bands of the vinyloxy groups.

The vinyl ether group exhibits several characteristic peaks in the infrared spectrum. The C-H stretching vibration of the vinyl group is observed around 3100 cm⁻¹, while the C=C stretching vibration appears near 1620 cm⁻¹. The out-of-plane C-H bending vibrations are also prominent, typically found in the 820-960 cm⁻¹ region. By monitoring the decrease in the intensity of these peaks over time, researchers can determine the rate of monomer consumption and thus the kinetics of the polymerization reaction.

For instance, in a photopolymerization study, the sample would be placed in the RT-FTIR spectrometer and irradiated with UV light. The instrument would continuously collect IR spectra, allowing for the construction of a kinetic profile by plotting the conversion of the vinyloxy groups as a function of time. This data is invaluable for understanding the influence of various factors, such as initiator concentration, light intensity, and temperature, on the polymerization rate.

Vibrational Mode Typical Wavenumber (cm⁻¹) Application in Reaction Monitoring
=C-H Stretch~3100Tracking the disappearance of the vinyl group.
C=C Stretch~1620Monitoring the consumption of the double bond.
=C-H Bend (out-of-plane)820-960Confirming the conversion of the vinyloxy functionality.

Differential Scanning Calorimetry (DSC) and Photo-Differential Scanning Calorimetry (Photo-DSC) for Thermal and Photopolymerization Analysis

Differential Scanning Calorimetry (DSC) and its photo-activated counterpart, Photo-DSC, are thermal analysis techniques that measure the heat flow into or out of a sample as a function of temperature or time. These methods are extensively used to characterize the thermal properties of this compound and to study the thermodynamics of its polymerization.

In a typical DSC experiment, a sample of the monomer or polymer is heated or cooled at a controlled rate. The resulting thermogram can reveal important information such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For cured polymers of this compound, the Tg is a critical parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Parameter Description Significance for this compound Polymers
Glass Transition Temperature (Tg)The temperature at which the polymer transitions from a glassy to a rubbery state.Indicates the operational temperature range of the cured material.
Melting Temperature (Tm)The temperature at which a crystalline polymer melts.Provides information about the crystalline nature of the polymer.
Heat of Polymerization (ΔHp)The amount of heat released during the polymerization reaction.Used to calculate the degree of conversion and understand reaction efficiency.

Rheological Characterization of Polymerization and Gelation

Rheology is the study of the flow and deformation of matter. In the context of this compound polymerization, rheological measurements provide valuable insights into the changes in viscosity and viscoelastic properties as the liquid monomer transforms into a solid polymer network. This is particularly important for understanding the gelation process, which marks the transition from a liquid to a solid-like material.

Using a rheometer, researchers can monitor the evolution of the storage modulus (G') and the loss modulus (G'') during polymerization. The storage modulus represents the elastic component of the material, while the loss modulus represents the viscous component. At the beginning of the reaction, the loss modulus is dominant, indicating liquid-like behavior. As the polymer network forms, the storage modulus increases significantly. The gel point is often identified as the point where the storage modulus surpasses the loss modulus (G' > G'').

These measurements are crucial for applications where the flow behavior of the reacting mixture is important, such as in coatings, adhesives, and 3D printing. The rheological data can be used to determine the pot life of a formulation and to optimize the processing conditions.

Dynamic Mechanical Thermal Analysis (DMTA) of Cured Polymer Networks

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to characterize the mechanical and viscoelastic properties of a material as a function of temperature and frequency. For cured polymer networks of this compound, DMTA provides detailed information about the material's stiffness, damping characteristics, and thermomechanical transitions. researchgate.net

In a DMTA experiment, a small sample of the cured polymer is subjected to a sinusoidal stress. The resulting strain is measured, and from this, the storage modulus (E'), loss modulus (E''), and the loss tangent (tan δ) are calculated. The storage modulus is a measure of the material's stiffness, while the loss modulus represents the energy dissipated as heat. The tan δ, which is the ratio of the loss modulus to the storage modulus, is a measure of the material's damping ability.

A typical DMTA thermogram will show a significant drop in the storage modulus as the material passes through its glass transition temperature. The peak of the tan δ curve is often used to determine the Tg of the polymer network. The height and width of the tan δ peak can provide information about the homogeneity of the network and the degree of crosslinking.

DMTA Parameter Description Information Gained for Cured Networks
Storage Modulus (E')A measure of the elastic response of the material.Indicates the stiffness and load-bearing capacity of the polymer. researchgate.net
Loss Modulus (E'')A measure of the energy dissipated as heat.Relates to the damping properties of the material. researchgate.net
Tan Delta (tan δ)The ratio of loss modulus to storage modulus (E''/E').The peak of the tan δ curve is a reliable indicator of the glass transition temperature (Tg). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of molecules. For this compound and its polymers, ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to investigate the structure of the resulting polymer chains.

In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule. The aromatic protons of the terephthalate (B1205515) ring will appear in the downfield region, typically around 8.1 ppm. The protons of the vinyloxy group will give rise to characteristic signals, with the proton on the carbon double-bonded to oxygen appearing at a different chemical shift than the terminal vinyl protons. The protons of the butyl chain will also have distinct chemical shifts, allowing for the complete assignment of the structure.

During polymerization, the signals corresponding to the vinyloxy protons will decrease in intensity, providing another method to monitor the reaction progress. In the NMR spectrum of the polymer, the disappearance of the vinyl signals and the appearance of new signals corresponding to the polymer backbone confirm the successful polymerization. NMR can also be used to identify any side products or unreacted monomer in the final material.

A study on poly(butylene terephthalate) (PBT), a structurally related polymer, demonstrated the use of ¹H NMR to analyze thermal degradation. The spectra showed the α-methylene peak at 4.48 ppm, the β-methylene peak at 2.05 ppm, aromatic protons in the range of 8.22-8.14 ppm, and vinyl proton peaks as multiplets in the ranges of 5.95-5.80 and 5.26-5.14 ppm. researchgate.net

X-ray Diffraction (XRD) for Polymeric Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. In the context of this compound polymers, XRD is used to determine the degree of crystallinity and to identify the arrangement of polymer chains in the solid state.

Amorphous polymers will produce a broad, diffuse scattering pattern in an XRD experiment, often referred to as an amorphous halo. In contrast, semi-crystalline polymers will exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions of these peaks are related to the spacing between the crystal planes in the polymer lattice, and the intensity of the peaks is related to the amount of crystalline material present.

By analyzing the XRD pattern, researchers can calculate the percentage of crystallinity in the polymer network. This is an important parameter as the degree of crystallinity can significantly influence the mechanical properties, thermal stability, and chemical resistance of the material. For example, a higher degree of crystallinity often leads to a stiffer and more opaque material.

Theoretical and Computational Investigations of Bis 4 Vinyloxy Butyl Terephthalate and Its Polymers

Development and Application of Kinetic Models for Polymerization Processes

The polymerization of Bis[4-(vinyloxy)butyl]terephthalate, a divinyl ether monomer, is characterized by rapid reaction rates, particularly in photoinitiated cationic polymerization. mit.edu Developing kinetic models is essential for understanding the reaction mechanisms, controlling the polymerization process, and tailoring the final properties of the resulting polymer network. semanticscholar.org

Kinetic models for photopolymerization processes are broadly classified as either mechanistic or phenomenological. semanticscholar.org Mechanistic models are built upon the fundamental reaction steps: initiation, propagation, and termination. semanticscholar.org For the cationic polymerization of a vinyl ether, the process begins with a photoinitiator generating a strong acid, which then protonates the vinyl ether group to create a carbocationic active center. semanticscholar.org This active center propagates by sequentially adding monomer molecules. The rate of polymerization (Rp) can be described by a general rate law that relates it to the concentration of the monomer ([M]) and the initiating species.

Kinetic investigations often employ techniques like differential scanning calorimetry (DSC) and real-time infrared (RT-IR) spectroscopy to monitor the reaction exotherm and the conversion of functional groups over time. adhesion.krresearchgate.net This data is crucial for determining key kinetic parameters. For complex systems like dual-cure adhesives, which might involve both photochemical and thermal curing stages, kinetic models must account for both processes. adhesion.krnih.govresearchgate.net Such models can become intricate, especially as the system approaches gelation and vitrification, where diffusion limitations begin to control the reaction rate. semanticscholar.org

Phenomenological models, while less descriptive of the underlying chemistry, are often used to predict the evolution of the degree of cure over time. semanticscholar.org These empirical or semi-empirical models are valuable for process simulation and optimization. semanticscholar.orgnih.gov For systems involving this compound, kinetic models help to optimize parameters like light intensity, photoinitiator concentration, and temperature to achieve desired network properties. adhesion.krrsc.org

Table 1: Representative Kinetic Parameters for Cationic Photopolymerization of Vinyl Ethers This table presents typical values for kinetic parameters in vinyl ether polymerization, which can be determined experimentally. The specific values for this compound would require targeted studies.

Parameter Symbol Typical Value Range Significance
Propagation Rate Constant kp 103 - 105 L mol-1 s-1 Describes the intrinsic rate of chain growth. mit.edu
Termination Rate Constant kt Variable Represents the rate of reactions that stop chain growth. mit.edu
Initiator Efficiency f 0.1 - 0.8 Fraction of initiator radicals that successfully start a polymer chain.
Reaction Order (Monomer) a ~1 Indicates the dependency of the polymerization rate on monomer concentration. semanticscholar.org
Reaction Order (Initiator) b ~0.5 Indicates the dependency of the polymerization rate on initiator concentration.

Structure-Reactivity Relationship Studies in Vinyl Ether Polymerization

The reactivity of a vinyl ether monomer in cationic polymerization is intrinsically linked to its chemical structure. proquest.comtandfonline.com For this compound, key structural elements dictate its polymerization behavior: the vinyl ether groups, the flexible butyl spacer, and the rigid terephthalate (B1205515) core.

The defining feature of vinyl ethers is the oxygen atom attached to the double bond. This oxygen atom is electron-donating, which increases the electron density of the C=C double bond and stabilizes the propagating carbocation through resonance. tandfonline.com This makes vinyl ethers highly reactive towards cationic polymerization but generally unreactive towards radical or anionic polymerization. semanticscholar.orgacs.org

Systematic studies that vary the monomer structure provide deep insights into structure-reactivity relationships. proquest.comtandfonline.com For example, comparing the polymerization of divinyl ethers with different spacer groups connecting the reactive vinyl functionalities can reveal important trends. nih.gov In this compound, the flexible four-carbon butyl spacer influences the mobility of the monomer and the resulting polymer network's flexibility. Studies on similar systems have shown that the nature of the spacer—whether it's a flexible alkyl or ether chain versus a rigid aryl group—significantly impacts the physical properties, such as the glass transition temperature (Tg), of the final polymer. nih.gov Shorter, more rigid spacers can lead to higher Tg values. nih.gov

The rigid terephthalate core in this compound is expected to contribute to the thermal stability and mechanical stiffness of the crosslinked polymer. The reactivity of the monomer can be further fine-tuned by the electronic nature of the ester groups in the terephthalate core. Computational studies can complement experimental work by calculating electron densities and predicting how structural modifications will affect monomer reactivity. proquest.com

Computational Approaches to Polymer Network Design and Property Prediction

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for designing polymer networks and predicting their properties from the ground up. deakin.edu.aumdpi.com These approaches allow researchers to bridge the gap between molecular architecture and macroscopic material performance, offering a rational basis for designing materials like those derived from this compound. deakin.edu.audtic.mil

MD simulations model a system at the atomic level, simulating the movements and interactions of atoms and molecules over time based on a defined force field. mdpi.comyoutube.com To study a crosslinked polymer, a simulation can start with a collection of monomers (like this compound) and initiator molecules in a simulation box. arxiv.org A virtual crosslinking algorithm is then applied to mimic the polymerization process, forming covalent bonds between reactive sites until a desired degree of cure is reached, resulting in a digital representation of the polymer network. arxiv.orgresearchgate.netresearchgate.net

Table 2: Example of Polymer Properties Predictable via Molecular Dynamics (MD) Simulations This table showcases properties of a crosslinked polymer network, such as one formed from this compound, that can be estimated using computational simulations.

Property Description Typical Computational Method
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. MD simulation by monitoring volume or density change with temperature. arxiv.org
Young's Modulus A measure of the material's stiffness under tensile stress. MD simulation of uniaxial tensile deformation to generate a stress-strain curve. deakin.edu.auarxiv.org
Density Mass per unit volume of the polymer network. Determined from the equilibrated volume of the simulation box in an NPT ensemble MD simulation. mdpi.com
Coefficient of Thermal Expansion The fractional change in volume per degree of temperature change. MD simulation by calculating the slope of the volume-temperature curve above and below Tg.
Free Volume The volume within the polymer matrix not occupied by the polymer chains themselves. Calculated from the simulation geometry; influences diffusion and mechanical properties. researchgate.net

Comparative Studies and Derivatives of Bis 4 Vinyloxy Butyl Terephthalate in Polymer Research

Structural Analogues in Vinyl Ether Monomer Chemistry

The properties of polymers derived from Bis[4-(vinyloxy)butyl]terephthalate are intrinsically linked to its molecular architecture. By comparing it with its structural analogues, particularly its isophthalate (B1238265) counterpart and other monomers in the Vectomer® series, a deeper understanding of structure-property relationships can be achieved.

Bis[4-(vinyloxy)butyl]isophthalate , a structural isomer of the terephthalate (B1205515), differs in the substitution pattern on the benzene (B151609) ring (meta- versus para-). This seemingly subtle change from a 1,4- to a 1,3-dicarboxylate linkage can significantly influence the geometry of the resulting polymer network. The isophthalate isomer, with its angled structure, is expected to produce a less linear and potentially more amorphous polymer compared to the more rigid and linear structure imparted by the terephthalate isomer. This difference in linearity affects properties such as crystallinity, thermal stability, and mechanical strength. Bis[4-(vinyloxy)butyl] isophthalate is also known as Vectomer® 4010. sigmaaldrich.comresearchgate.net

The Vectomer® series of monomers encompasses a range of divinyl ethers with varying core structures, including adipates, succinates, and other aromatic dicarboxylates. sigmaaldrich.com For instance, Vectomer® 4050 is the commercial name for this compound. chemicalbook.com Comparing these monomers reveals the impact of the central ester group on polymer characteristics. Monomers with flexible aliphatic cores, such as adipates (Vectomer® 4060), lead to polymers with lower glass transition temperatures and greater flexibility compared to those with rigid aromatic cores like terephthalates and isophthalates. sigmaaldrich.com

Compound NameCAS NumberMolecular FormulaKey Structural Feature
This compound117397-31-6C₂₀H₂₆O₆Para-substituted aromatic ring
Bis[4-(vinyloxy)butyl]isophthalate130066-57-8C₂₀H₂₆O₆Meta-substituted aromatic ring
Bis[4-(vinyloxy)butyl] adipateNot AvailableC₁₈H₃₀O₆Linear aliphatic chain
Bis[4-(vinyloxy)butyl] succinateNot AvailableC₁₆H₂₆O₆Shorter linear aliphatic chain

Comparisons with Other Divinyl Ethers in Polymerization Behavior and Network Formation

The polymerization kinetics and the nature of the resulting polymer network are critical factors in determining the application of a divinyl ether monomer. A comparison with other divinyl ethers, such as the widely used Triethylene glycol divinyl ether (TEGDVE) , highlights the unique characteristics of this compound.

TEGDVE is a flexible, aliphatic divinyl ether known for its rapid polymerization and ability to form highly crosslinked networks in photopolymerization systems. clearsynth.comresearchgate.net In contrast, this compound possesses a rigid aromatic core. This structural difference leads to several distinctions in polymerization and network formation:

Reactivity: While both are reactive in cationic polymerization, the electron-withdrawing nature of the aromatic terephthalate core in this compound can influence the reactivity of the vinyl ether groups compared to the more electron-donating environment of the ether linkages in TEGDVE.

Network Structure: Polymers derived from the flexible TEGDVE are typically more amorphous and have lower thermal stability compared to the networks formed from the rigid, aromatic this compound. The terephthalate moiety contributes to a more ordered and potentially semi-crystalline network, leading to enhanced thermal and mechanical properties. researchgate.net

Gelation: Studies on aromatic divinyl ethers have shown that gelation can occur rapidly, leading to crosslinked, insoluble polymers. sigmaaldrich.com The rigidity of the aromatic core can promote intramolecular crosslinking, affecting the final network properties.

MonomerCore StructureExpected Polymer Network Characteristics
This compoundRigid AromaticHigher thermal stability, potential for semi-crystallinity, enhanced mechanical strength
Triethylene glycol divinyl etherFlexible AliphaticLower glass transition temperature, amorphous, high flexibility

Derivatization Strategies of the Terephthalate Core and Their Impact on Polymerization Characteristics

Modifying the terephthalate core of this compound through derivatization presents a powerful tool to tailor the polymerization characteristics and the final properties of the resulting polymers. Strategies can include introducing various functional groups onto the aromatic ring.

One common starting point for such derivatization is terephthaloyl chloride , which can be synthesized from terephthalic acid. scbt.com This highly reactive intermediate can be used to introduce a variety of functional groups. For example, introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl or alkoxy groups) onto the terephthalate ring can significantly alter the electronic environment of the entire monomer.

The impact of these derivatizations on polymerization includes:

Cationic Polymerization Rate: Electron-withdrawing substituents on the terephthalate core would likely decrease the reactivity of the vinyl ether groups towards cationic initiation, potentially slowing down the polymerization rate. Conversely, electron-donating groups could enhance the reactivity.

Polymer Properties: The introduction of functional groups can impart new properties to the resulting polymer. For instance, halogenated derivatives could enhance flame retardancy, while the incorporation of other functional groups could improve adhesion or compatibility with other materials.

Network Architecture: Bulky substituents on the terephthalate ring can influence the packing of the polymer chains, affecting crystallinity and mechanical properties.

Relation to Poly(butylene terephthalate) (PBT) and Other Terephthalate Polyesters in Synthesis and Application Paradigms

Poly(butylene terephthalate) (PBT) is a well-established engineering thermoplastic polyester (B1180765) synthesized typically through the polycondensation of 1,4-butanediol (B3395766) and terephthalic acid or its dimethyl ester. mdpi.com Comparing the synthesis and application paradigms of PBT with polymers derived from this compound reveals fundamental differences and potential synergies.

Synthesis Paradigms:

PBT Synthesis: Involves step-growth polycondensation, a process that typically requires high temperatures and vacuum to drive the reaction to completion and remove byproducts like water or methanol (B129727). mdpi.com

Poly(divinyl ether terephthalate) Synthesis: Polymers from this compound are formed via chain-growth polymerization, often initiated by UV light or other cationic initiators at or near ambient temperatures. chemicalbook.comradtech.org This offers potential advantages in terms of energy efficiency and processing speed, particularly for applications like UV-curable coatings and adhesives. radtech.orgspecialchem.com

Application Paradigms:

PBT Applications: PBT is valued for its excellent mechanical strength, thermal resistance, and dimensional stability, making it suitable for injection molding applications in the automotive and electronics industries. mdpi.com

Poly(divinyl ether terephthalate) Applications: The polymers formed from this compound are thermosets, characterized by a crosslinked network structure. These materials are promising for applications such as high-performance coatings, adhesives, and inks where rapid curing and high crosslink density are desired. radtech.orgspecialchem.comcoatingsworld.com The inherent properties of the terephthalate core can contribute to good thermal and chemical resistance in the cured material.

FeaturePoly(butylene terephthalate) (PBT)Polymer from this compound
Polymer Type ThermoplasticThermoset
Synthesis Mechanism Step-growth PolycondensationChain-growth Cationic Polymerization
Typical Processing Injection Molding, ExtrusionUV Curing, Radiation Curing
Key Applications Automotive parts, electrical componentsCoatings, adhesives, inks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.